Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide
Overview
Description
Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide, is a heterocyclic compound containing sulfur and nitrogen atoms. It is known for its unique chemical structure and properties, making it a valuable compound in various scientific research fields. The compound has a molecular formula of C5H5NO2S2 and a molecular weight of 175.229 g/mol .
Mechanism of Action
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The specific interactions of “Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide” with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Thiophene derivatives have been found to influence various biochemical pathways, but the specific pathways affected by “this compound” and their downstream effects require further investigation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide, typically involves the thiocyanation of 2,3-dihydrothiophene 1,1-dioxide. One common method includes the reaction of 2,3-dihydrothiophene 1,1-dioxide with thiocyanogen (SCN)2 in the presence of a suitable solvent such as acetonitrile. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Types of Reactions:
Oxidation: this compound, can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiophene derivatives with lower oxidation states.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocyanato group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives with lower oxidation states.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Comparison with Similar Compounds
Thiophene, 2,3-dihydro-, 1,1-dioxide: A related compound without the thiocyanato group.
2,3-Dihydrothiophene: A simpler thiophene derivative without the dioxide and thiocyanato groups.
Uniqueness: Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide, is unique due to the presence of both the thiocyanato and dioxide groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(1,1-dioxo-2,3-dihydrothiophen-3-yl) thiocyanate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S2/c6-4-9-5-1-2-10(7,8)3-5/h1-2,5H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZCZACFVXKAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)SC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73909-05-4 | |
Record name | Thiophene, 2,3-dihydro-3-thiocyanato-, 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073909054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,1-dioxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202492 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.